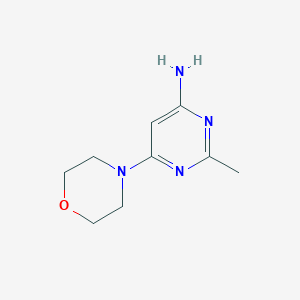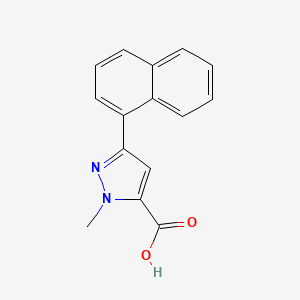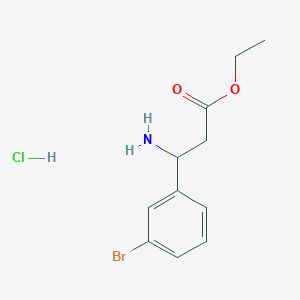
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is an organic compound with the molecular formula C11H15BrClNO2 . It has a molecular weight of 308.6 . The compound is a salt, with chloride (Cl) being the counterion .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Polymorphism Characterization
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. These polymorphisms present challenges in analytical and physical characterization, highlighting the compound's complex structural properties (Vogt, Williams, Johnson, & Copley, 2013).
Enantioselective Synthesis
Research includes the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers. The separation of these enantiomers through enantioselective processes is a significant area of study, indicating the compound's potential in stereochemical applications (Solymár, Kanerva, & Fülöp, 2004).
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial properties. For instance, various substituted phenyl azetidines, which include derivatives of ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride, have been synthesized and tested for antimicrobial activity, suggesting its utility in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Enzymatic Catalysis
The compound's derivatives are used in studies involving enzymatic catalysis. For instance, Methylobacterium Y1-6 has been utilized for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a derivative of ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. This highlights its role in biocatalytic processes and pharmaceutical intermediate production (Li, Wang, Huang, Zou, & Zheng, 2013).
Drug Synthesis
It is also instrumental in the synthesis of drugs like dabigatran etexilate mesylate. The processes involved in the synthesis of this drug underscore the compound's significance in pharmaceutical manufacturing (Qi, 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEFTGPNFZHTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)
![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)
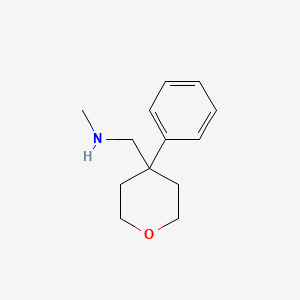
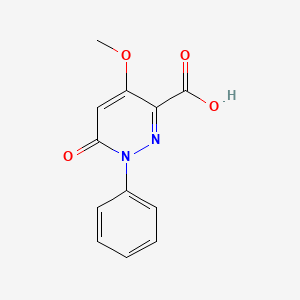
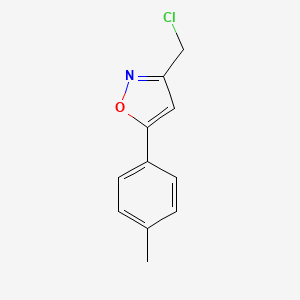
![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)
